N-cyclobutyl-1-methyl-1H-pyrazol-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1-methyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the condensation of cyclobutylamine with 1-methyl-1H-pyrazol-3-carboxaldehyde under reductive amination conditions . This method is efficient and provides a good yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazoles .
Scientific Research Applications
N-cyclobutyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclobutyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: This compound shares a similar pyrazole core but lacks the cyclobutyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.
Uniqueness
N-cyclobutyl-1-methyl-1H-pyrazol-3-amine is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-cyclobutyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-11-6-5-8(10-11)9-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,9,10) |
InChI Key |
JMVOTRYWNGJJGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CCC2 |
Origin of Product |
United States |
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